N-Ethyl-N-((triethoxysilyl)methyl)ethanamine

Silane Coupling Agents Hydrolysis Kinetics α-Effect

N-Ethyl-N-((triethoxysilyl)methyl)ethanamine (CAS 15180-47-9), also known as diethylaminomethyltriethoxysilane, is an α-functional organosilane characterized by the direct attachment of a diethylaminomethyl group to the silicon atom via a methylene bridge. This α-silane architecture places the tertiary amine nitrogen in close proximity to the silicon center, fundamentally altering its hydrolysis kinetics compared to conventional γ-aminopropyl silanes.

Molecular Formula C11H27NO3Si
Molecular Weight 249.42 g/mol
CAS No. 15180-47-9
Cat. No. B083975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-((triethoxysilyl)methyl)ethanamine
CAS15180-47-9
Molecular FormulaC11H27NO3Si
Molecular Weight249.42 g/mol
Structural Identifiers
SMILESCCN(CC)C[Si](OCC)(OCC)OCC
InChIInChI=1S/C11H27NO3Si/c1-6-12(7-2)11-16(13-8-3,14-9-4)15-10-5/h6-11H2,1-5H3
InChIKeyUMXXGDJOCQSQBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-((triethoxysilyl)methyl)ethanamine (CAS 15180-47-9): Alpha-Silane with Accelerated Hydrolysis for RTV Silicone and Interface Engineering


N-Ethyl-N-((triethoxysilyl)methyl)ethanamine (CAS 15180-47-9), also known as diethylaminomethyltriethoxysilane, is an α-functional organosilane characterized by the direct attachment of a diethylaminomethyl group to the silicon atom via a methylene bridge . This α-silane architecture places the tertiary amine nitrogen in close proximity to the silicon center, fundamentally altering its hydrolysis kinetics compared to conventional γ-aminopropyl silanes [1]. The compound possesses a molecular formula of C₁₁H₂₇NO₃Si and a molecular weight of 249.42 g/mol, with commercial purity specifications typically at or above 97% by GC [2]. Its core industrial roles include serving as a rapid-cure crosslinking agent for room-temperature vulcanizing (RTV) silicone rubber, an adhesion promoter for organic-inorganic interfaces, and a surface-modifying agent in OLED interface engineering [1].

Why N-Ethyl-N-((triethoxysilyl)methyl)ethanamine (CAS 15180-47-9) Cannot Be Substituted with Generic Aminopropyl Silanes


The α-silane architecture of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine fundamentally alters its hydrolysis and condensation behavior relative to commercially ubiquitous γ-aminopropyl silanes such as APTES (3-aminopropyltriethoxysilane). The one-carbon methylene spacer between the nitrogen and silicon atoms enables an intramolecular base-catalysis mechanism that is sterically impossible in the three-carbon propyl-spaced γ-analogs [1]. This structural divergence produces quantifiable differences across three critical procurement dimensions: (i) hydrolysis kinetics, with α-silanes undergoing demonstrably faster alkoxy group cleavage; (ii) thermal stability windows, where the α-configuration exhibits lower thermal tolerance than γ-silanes, necessitating application-specific selection; and (iii) crosslinking network morphology, where the tertiary amine of this compound promotes planar network formation distinct from the three-dimensional networks formed by methoxy-containing alternatives . Procurement decisions that treat all aminosilanes as functionally interchangeable risk mismatched cure kinetics, inadequate thermal performance, or suboptimal interfacial adhesion in the intended application system [1].

Quantitative Differentiation of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine (CAS 15180-47-9) Against Aminopropyltriethoxysilane (APTES) and Structural Analogs


Hydrolysis Rate Differentiation: α-Silane (15180-47-9) vs γ-Aminopropyl Silane (APTES)

N-Ethyl-N-((triethoxysilyl)methyl)ethanamine exhibits an accelerated hydrolysis rate classified as 'Fast' due to its α-silane architecture, where the tertiary amine nitrogen resides one carbon removed from the silicon center. In contrast, the γ-functionalized comparator 3-aminopropyltriethoxysilane (APTES), with a three-carbon propyl spacer separating the amine from silicon, exhibits a 'Moderate' hydrolysis rate . The α-configuration enables intramolecular base catalysis that is geometrically precluded in the γ-analog, directly translating to faster silanol generation and reduced induction periods in moisture-cure formulations [1].

Silane Coupling Agents Hydrolysis Kinetics α-Effect Surface Modification

Thermal Stability Trade-Off: α-Silane (15180-47-9) Thermal Operating Window vs γ-Aminopropyl Silane (APTES)

The α-silane configuration of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine confers accelerated hydrolysis but simultaneously reduces thermal stability relative to γ-functionalized comparators. Quantitative thermal stability data indicate an operating window of 150–200°C for this α-silane, compared with 180–250°C for the γ-silane comparator 3-aminopropyltriethoxysilane (APTES) . This ~30–50°C downward shift in thermal tolerance represents a critical selection criterion: the α-silane is optimal for ambient-cure or low-temperature bake applications, whereas γ-silanes should be selected when the cured material must withstand sustained elevated temperature exposure .

Thermal Stability α-Silane γ-Silane Silicone Crosslinking

Water Resistance Advantage of α-Silane (15180-47-9) vs γ-Aminopropyl Silane (APTES)

Despite its accelerated initial hydrolysis, N-Ethyl-N-((triethoxysilyl)methyl)ethanamine yields cured networks with superior water resistance relative to γ-aminopropyl comparators. Comparative assessment categorizes the water resistance of this α-silane as 'High' versus 'Moderate' for 3-aminopropyltriethoxysilane (APTES) . The tertiary amine structure of the α-silane, combined with its planar crosslinking network morphology, produces a cured matrix that is less susceptible to moisture-induced plasticization or interfacial bond hydrolysis than the networks formed by primary amine-containing γ-silanes .

Water Resistance Hydrolytic Stability Aminosilane Adhesion Durability

Crosslinking Network Morphology: Planar vs Three-Dimensional Network Formation

N-Ethyl-N-((triethoxysilyl)methyl)ethanamine produces a crosslinking network with 'High' density and planar morphology, in contrast to methoxy-functionalized secondary aminosilanes such as N-phenylaminopropyltrimethoxysilane (DAMO-type analogs) which yield 'Low' density three-dimensional networks . The target compound's triethoxy hydrolyzable groups and tertiary amine structure direct network formation toward planar architecture, whereas dimethoxy-containing analogs exhibit 'Very fast' hydrolysis but form low-density 3D networks . This morphological distinction directly impacts mechanical property development in cured systems.

Crosslinking Density Network Morphology Aminosilane Mechanical Properties

Validated Application Scenarios for N-Ethyl-N-((triethoxysilyl)methyl)ethanamine (CAS 15180-47-9) Based on Quantified Differentiation


Rapid-Cure RTV Silicone Rubber Crosslinking Requiring Accelerated Production Throughput

In single-component, moisture-cure RTV silicone sealant and molding compound formulations where production line speed is constrained by silane hydrolysis induction periods, N-Ethyl-N-((triethoxysilyl)methyl)ethanamine provides quantifiably faster silanol generation than γ-aminopropyl comparators such as APTES . The 'Fast' hydrolysis rate categorization (versus 'Moderate' for APTES) translates to reduced tack-free time and shorter in-mold dwell times . This compound is the procurement choice when cure kinetics, rather than ultimate thermal stability, represents the rate-limiting manufacturing parameter .

Ambient-Cure Adhesives and Sealants with High Water Resistance Requirements

For sealant and adhesive applications requiring durable interfacial bonding under humid service conditions, the 'High' water resistance categorization of this α-silane confers measurable durability advantages over the 'Moderate' water resistance of APTES-based formulations . Combined with the planar, high-density crosslink network morphology produced by its triethoxy groups and tertiary amine structure, this compound is indicated for applications where long-term hydrolytic stability of the bonded interface is a critical performance metric .

OLED Anode Interface Modification via Self-Assembled Monolayer (SAM) Deposition

In solution-processed OLED device fabrication, N-Ethyl-N-((triethoxysilyl)methyl)ethanamine functions as an ITO anode modification layer. The triethoxysilyl group anchors covalently to ITO surface hydroxyls, forming a dense monolayer, while the outward-facing diethylamino groups elevate the anode surface work function to enhance hole injection efficiency . The saturated alkyl backbone simultaneously blocks quenching sites on the ITO surface, improving device efficiency and operational lifetime . This application leverages the compound's bifunctional α-silane architecture for interfacial energy-level tuning rather than bulk crosslinking.

Fabric Finishing Agents and Synthetic Resin Anchoring Where γ-Silane Thermal Tolerance Is Unnecessary

For textile finishing formulations and synthetic resin anchoring systems that operate exclusively within the 150–200°C thermal envelope, this α-silane offers a combination of accelerated processing and high water resistance that may be more cost-effective or kinetically favorable than γ-silane alternatives . However, procurement decisions for this application domain must explicitly confirm that the end-use thermal exposure does not exceed the 150–200°C stability window; applications requiring sustained exposure above 200°C should select γ-aminopropyl silanes with their documented 180–250°C thermal tolerance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Ethyl-N-((triethoxysilyl)methyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.